molecular formula C8H9ClF3NO B7723519 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride

1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride

Cat. No.: B7723519
M. Wt: 227.61 g/mol
InChI Key: DABMDNBLKGFBGT-UHFFFAOYSA-M
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Description

1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride is a chemical compound known for its unique structure and properties It contains an ammoniooxy group attached to a benzene ring substituted with a trifluoromethyl group and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chloride ion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the ammoniooxy group to an amino group.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive ammoniooxy group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride involves its interaction with various molecular targets. The ammoniooxy group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)-benzene chloride
  • 1-[(Ammoniooxy)methyl]-2-(trifluoromethyl)-benzene chloride

Comparison: 1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly impact the compound’s reactivity and interaction with other molecules. For example, the para-substituted compound may exhibit different electronic and steric properties compared to its ortho- or meta-substituted analogs .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methoxyazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABMDNBLKGFBGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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